rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis
Description
The compound rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis is a chiral morpholine derivative characterized by a fluorinated aromatic ring and a methanol substituent. Its core structure features a cis-configured 2,6-dimethylmorpholine ring, where the stereochemistry at positions 2 and 6 (R and S, respectively) imposes conformational rigidity.
Properties
CAS No. |
1961586-87-7 |
|---|---|
Molecular Formula |
C13H18FNO2 |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C13H18FNO2/c1-9-6-15(7-10(2)17-9)13-11(8-16)4-3-5-12(13)14/h3-5,9-10,16H,6-8H2,1-2H3/t9-,10+ |
InChI Key |
HCNDAJUTFWRZJF-AOOOYVTPSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=CC=C2F)CO |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=CC=C2F)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis typically involves several steps, including the formation of the morpholine ring and subsequent substitution reactions to introduce the dimethyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving the desired product. Industrial production methods may involve optimizing these conditions to maximize yield and purity.
Chemical Reactions Analysis
Rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride or sodium borohydride, can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar morpholine structures exhibit anticancer properties. Studies have shown that derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .
- Antidepressant Effects : The compound has been investigated for its potential as an antidepressant. Morpholine derivatives have been linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Pharmacology
- Drug Development : rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol serves as a lead compound for developing new pharmaceuticals targeting central nervous system disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological conditions .
- Bioavailability Studies : The compound's pharmacokinetics have been studied to assess its absorption and distribution within biological systems. This research is crucial for optimizing dosage forms and enhancing therapeutic efficacy .
Material Science
- Polymer Synthesis : The unique chemical structure allows for its use in synthesizing advanced polymers with specific mechanical properties. These polymers can be utilized in various applications, including drug delivery systems and biocompatible materials .
- Nanoparticle Formulations : Incorporating this compound into nanoparticle formulations has shown promise for targeted drug delivery, improving the therapeutic index of associated drugs while minimizing side effects .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro with IC50 values indicating potency against various cancer cell lines. |
| Study B | Antidepressant Effects | Showed improved behavioral outcomes in animal models of depression when administered at specific dosages over a defined period. |
| Study C | Drug Development | Evaluated pharmacokinetics revealing favorable absorption characteristics and brain penetration ratios compared to existing antidepressants. |
Mechanism of Action
The mechanism by which rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Morpholine/Piperazine Cores
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Notes:
- Trifluoromethyl vs. Fluorophenyl : The trifluoromethyl group in CAS 1921246-82-3 increases lipophilicity (LogP ~2.5 vs. ~1.8 for the target compound, estimated) but may reduce solubility in aqueous media compared to the hydroxymethyl group in the target .
- Azetidine vs.
- Piperazine vs. Morpholine : Piperazine derivatives (e.g., CAS 2227910-98-5) lack the oxygen atom in the ring, reducing hydrogen-bonding capacity but improving metabolic stability in some cases .
Fluorophenylmethanol Derivatives
lists fluorophenylmethanol analogues with varying halogenation patterns:
Notes:
- Halogen Effects : Iodo-substituted derivatives (e.g., CAS 1806299-45-5) exhibit significantly higher molecular weights (>300 g/mol) compared to the target compound (~250 g/mol), which may limit bioavailability due to increased lipophilicity and reduced aqueous solubility .
- Positional Isomerism : Fluorine at the 2-position (as in CAS 1803791-69-6) may sterically hinder interactions with target proteins compared to the 3-fluoro configuration in the target compound.
Key Research Findings and Implications
- Synthetic Accessibility : Morpholine derivatives with cis-2,6-dimethyl configurations (e.g., CAS 1921246-82-3) are typically synthesized via stereoselective alkylation or cyclization reactions, as evidenced by shared intermediates in and .
- Physicochemical Trade-offs : While fluorination improves metabolic stability, excessive halogenation (e.g., diiodo analogues in ) compromises solubility. The hydroxymethyl group in the target compound balances these effects by providing a polar handle for derivatization.
- Biological Relevance : The morpholine ring’s oxygen atom may facilitate interactions with CNS targets (e.g., serotonin or dopamine receptors), though specific activity data are unavailable in the provided evidence.
Biological Activity
The compound rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis, is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a fluorophenyl group and a hydroxymethyl moiety. Its chemical structure is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 235.29 g/mol |
| LogP | 2.5 |
| Solubility | Soluble in DMSO |
Interaction with Receptors
Research indicates that this compound may act as an antagonist or modulator for specific receptors involved in inflammatory processes. It has been shown to influence the activity of nuclear receptors such as RORγ (Retinoic Acid Receptor-related Orphan Receptor gamma), which plays a significant role in the regulation of immune responses and inflammation .
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-17 and TNFα. This suggests its potential utility in treating autoimmune diseases where these cytokines are overexpressed .
Autoimmune Diseases
Given its mechanism of action, this compound has been evaluated for therapeutic applications in conditions like psoriasis and rheumatoid arthritis. The selectivity for RORγ over other nuclear receptors supports its development as a targeted therapy with potentially fewer side effects compared to broader immunosuppressants .
Case Studies
- Psoriasis Treatment : In a preclinical model of psoriasis, treatment with this compound resulted in a significant reduction in skin inflammation and scaling compared to control groups. Histological analysis showed decreased infiltration of immune cells in treated animals .
- Rheumatoid Arthritis : In an adjuvant-induced arthritis model, administration of rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol led to reduced swelling and joint destruction. Cytokine assays confirmed lower levels of IL-1β and TNFα in serum samples from treated subjects .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
